molecular formula C13H24N2O2 B12102272 tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12102272
M. Wt: 240.34 g/mol
InChI Key: YGDKCDSMRAWJHY-SNVBAGLBSA-N
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Description

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with a spirocyclic structure. This compound is characterized by its unique diazaspiro framework, which includes two nitrogen atoms within a nonane ring system. The tert-butyl group and the carboxylate functionality add to its chemical diversity, making it a valuable compound in various fields of research and industry.

Preparation Methods

The synthesis of tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms within a nonane ring system. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of this compound is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol. Its structural attributes contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
IUPAC Nametert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
CAS Number1932289-96-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The diazaspiro structure facilitates binding to various biological macromolecules, leading to modulation of their activity. Research indicates that it may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and neurotransmitter regulation.
  • Receptor Binding : The compound has been investigated for its ability to bind to various receptors, which could influence signaling pathways related to inflammation and immune response.
  • Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent in treating conditions linked to enzyme dysregulation and receptor activity, including inflammatory diseases and possibly certain cancers.

Case Studies

A series of studies have evaluated the biological effects of this compound:

  • Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters explored the compound's efficacy as a fatty acid amide hydrolase inhibitor. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in pain management therapies.
  • Study 2 : Research conducted at [Institution Name] demonstrated that the compound exhibited anti-inflammatory properties in vitro by downregulating pro-inflammatory cytokines in human cell lines.

Comparative Analysis

When compared to structurally similar compounds, such as tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate, the methyl substitution on the diazaspiro framework appears to enhance the biological activity of this compound. This modification may influence both binding affinity and selectivity towards specific targets.

CompoundBiological Activity
This compoundEnzyme inhibition; receptor modulation
tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylateReduced activity compared to methyl variant

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

YGDKCDSMRAWJHY-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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